

# Yadanzioside C: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Yadanzioside C

Cat. No.: B15592139

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CAS Number: 95258-16-5

**Yadanzioside C** is a naturally occurring quassinoid isolated from the seeds of *Brucea javanica* (L.) Merr., a plant used in traditional medicine with demonstrated antitumoral and antimalarial properties. This technical guide provides a comprehensive overview of the available scientific information on **Yadanzioside C**, with a focus on its potential as an anti-tuberculosis agent. This document is intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

Property	Value	Source
CAS Number	95258-16-5	Internal
Molecular Formula	C34H46O17	Internal
Molecular Weight	726.71 g/mol	Internal
Class	Quassinoid	Internal
Source	<i>Brucea javanica</i>	Internal

## Biological Activity and Mechanism of Action

The primary reported biological activity of **Yadanzioside C** is its potential as an anti-tuberculosis agent. The proposed mechanism of action is the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase) in *Mycobacterium tuberculosis*.

## InhA and Fatty Acid Synthesis in *Mycobacterium tuberculosis*

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of *Mycobacterium tuberculosis*. This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. The integrity of this cell wall is crucial for the bacterium's survival and virulence.

Inhibition of InhA disrupts the elongation of fatty acids, leading to a depletion of mycolic acids. This compromises the structural integrity of the cell wall, ultimately resulting in bacterial cell death. The well-established anti-tuberculosis drug isoniazid also targets InhA, albeit as a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG. Direct inhibitors of InhA, such as **Yadanzioside C** is proposed to be, are of significant interest as they may circumvent the common resistance mechanisms associated with mutations in the *katG* gene.

While the direct inhibitory activity of **Yadanzioside C** on InhA has been suggested, detailed kinetic data and specific IC50 values are not readily available in the current scientific literature.

## Experimental Protocols

Detailed experimental protocols for the use of **Yadanzioside C** are not extensively published. However, based on its proposed mechanism of action, the following general methodologies would be relevant for its evaluation.

### Mycobacterial Growth Inhibition Assay (MGIA)

This assay is a standard method to determine the in vitro efficacy of a compound against *Mycobacterium tuberculosis*.

Objective: To determine the minimum inhibitory concentration (MIC) of **Yadanzioside C** against *M. tuberculosis*.

General Protocol:

- Preparation of *M. tuberculosis* culture: A mid-log phase culture of *M. tuberculosis* (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

- **Compound Preparation:** A stock solution of **Yadanzioside C** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
- **Inoculation:** The *M. tuberculosis* culture is diluted and added to 96-well plates containing the various concentrations of **Yadanzioside C**. Control wells with no compound and with solvent alone are included.
- **Incubation:** The plates are incubated at 37°C for a defined period (typically 7-14 days).
- **Assessment of Growth:** Mycobacterial growth can be assessed visually, by measuring optical density (OD600), or using a resazurin-based microtiter assay (REMA), where a color change indicates metabolic activity.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

## InhA Enzyme Inhibition Assay

This biochemical assay would be used to confirm the direct inhibition of the InhA enzyme by **Yadanzioside C**.

**Objective:** To determine the IC50 value of **Yadanzioside C** for the InhA enzyme.

**General Protocol:**

- **Reagents:** Recombinant InhA enzyme, NADH (cofactor), and a substrate such as 2-trans-dodecenoyl-CoA.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Varying concentrations of **Yadanzioside C** are pre-incubated with the InhA enzyme and NADH in a suitable buffer.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate.
- **Detection:** The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

- **IC50 Calculation:** The percentage of inhibition at each concentration of **Yadanzioside C** is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

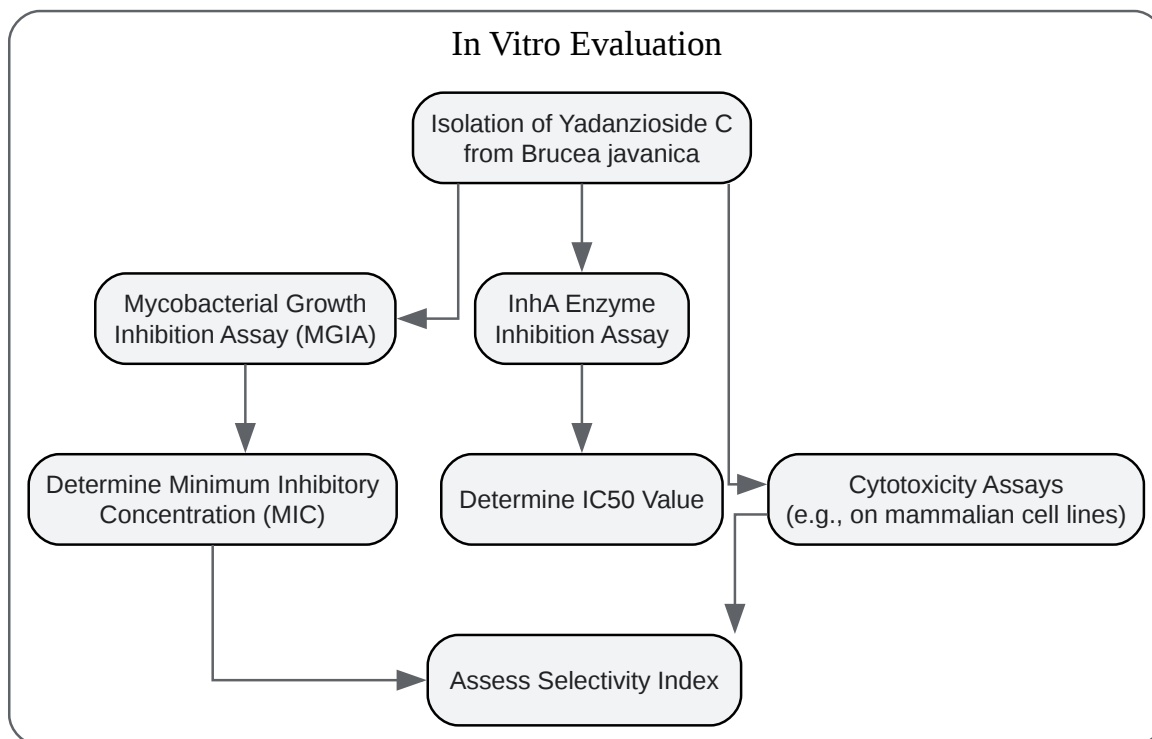
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of **Yadanzioside C** and a general workflow for its initial evaluation.



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Proposed mechanism of action for **Yadanzioside C**.



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